molecular formula C23H14Cl2F4N2O2 B10920595 1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole CAS No. 1006333-48-7

1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B10920595
CAS No.: 1006333-48-7
M. Wt: 497.3 g/mol
InChI Key: XKIWBQGZRVBHIS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a pyrazole-based compound featuring a central pyrazole ring substituted with a 3,4-dichlorophenyl group at the 1-position and two 4-(difluoromethoxy)phenyl groups at the 3- and 5-positions. This structure combines halogenated (Cl, F) and alkoxy (difluoromethoxy) substituents, which are known to influence electronic properties, lipophilicity, and bioactivity.

Properties

CAS No.

1006333-48-7

Molecular Formula

C23H14Cl2F4N2O2

Molecular Weight

497.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole

InChI

InChI=1S/C23H14Cl2F4N2O2/c24-18-10-5-15(11-19(18)25)31-21(14-3-8-17(9-4-14)33-23(28)29)12-20(30-31)13-1-6-16(7-2-13)32-22(26)27/h1-12,22-23H

InChI Key

XKIWBQGZRVBHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include dichlorobenzene, difluoromethoxybenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the pyrazole ring.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of histone methyltransferases, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole and urea derivatives, focusing on substituent effects, molecular properties, and synthetic yields.

Pyrazole Derivatives with Halogenated Substituents
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Source
Target Compound 3,4-dichlorophenyl; 4-(difluoromethoxy)phenyl C₃₀H₁₈Cl₂F₄N₂O₂ ~577.3* Inferred
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole (Compound 26) 3,5-bis(trifluoromethyl)phenyl C₂₆H₁₃F₆N₃O₂ 560.10
4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole (CAS 1234342-17-6) 4-chloro; 4-(difluoromethoxy)phenyl C₂₃H₁₅ClF₄N₂O₂ 477.8
3,5-Bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole 3,4-dichlorophenyl; methyl C₂₄H₁₈Cl₄N₂ 476.23

Key Observations :

  • Halogen vs. Alkoxy Groups: The target compound’s difluoromethoxy groups (-OCF₂H) enhance metabolic stability compared to trifluoromethyl (-CF₃) groups in Compound 26 .
  • Chlorine Substitution : The 3,4-dichlorophenyl group in the target compound mirrors substituents in urea derivatives (e.g., ’s 11g), which exhibit high synthetic yields (87.5%) and molecular weights (~534.2 g/mol) .
Urea Derivatives with Piperazine-Thiazole Scaffolds

Compounds from (e.g., 11a–11o) share a urea-linked piperazine-thiazole core with diverse aryl substituents:

  • 11g : 1-(3,4-Dichlorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (534.2 g/mol, 87.5% yield) .
  • 11k : 4-Chloro-3-(trifluoromethyl)phenyl substituent (568.2 g/mol, 88.0% yield) .

Comparison :

  • The target compound’s pyrazole core may offer greater conformational rigidity compared to the flexible urea linker in 11g.
Sulfonyl-Substituted Pyrazoles

describes 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole (C₂₁H₁₅ClF₄N₄O₄S, 530.9 g/mol). The sulfonyl group (-SO₂-) in this compound enhances polarity and hydrogen-bonding capacity compared to the target compound’s simple aryl substitutions .

Research Findings and Implications

Pharmacological Potential
  • GPCR Targeting : Compounds like SR140333 () with 3,4-dichlorophenyl groups exhibit affinity for neurokinin receptors, suggesting the target compound could modulate similar pathways .

Biological Activity

1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, characterized by its unique molecular structure and significant biological activities. Its molecular formula is C23H13Cl3F4N2O2C_{23}H_{13}Cl_{3}F_{4}N_{2}O_{2}, with a molecular weight of approximately 531.72 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity , particularly against drug-resistant bacterial strains. The compound appears to inhibit bacterial growth by interfering with essential cellular processes, although the precise molecular targets remain under investigation. Preliminary studies suggest interactions with proteins involved in bacterial cell wall synthesis, which could elucidate its mechanism of action .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent . Several studies have evaluated its efficacy against various cancer cell lines. For instance, it has been tested in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects. The potential for synergistic effects when combined with conventional chemotherapeutics like doxorubicin has also been explored, indicating a promising avenue for enhancing treatment efficacy .

Antioxidant Effects

The compound's antioxidant properties have been highlighted in various studies, suggesting its capability to scavenge free radicals and mitigate oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its overall therapeutic profile .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance biological activity. Understanding the structure-activity relationship (SAR) is vital for optimizing its pharmacological properties. Research has shown that modifications to the pyrazole ring and substituents significantly influence biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique attributes of this compound:

Compound Name Structural Features Unique Attributes
2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazoleContains thiazole ringPotential anti-inflammatory properties
2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazoleBromine substitutionSimilar structure but different halogen
2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazoleMethyl group instead of chlorineVariation in substituent impacts reactivity

This table illustrates how variations in substituents can lead to different pharmacological profiles and potential applications.

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